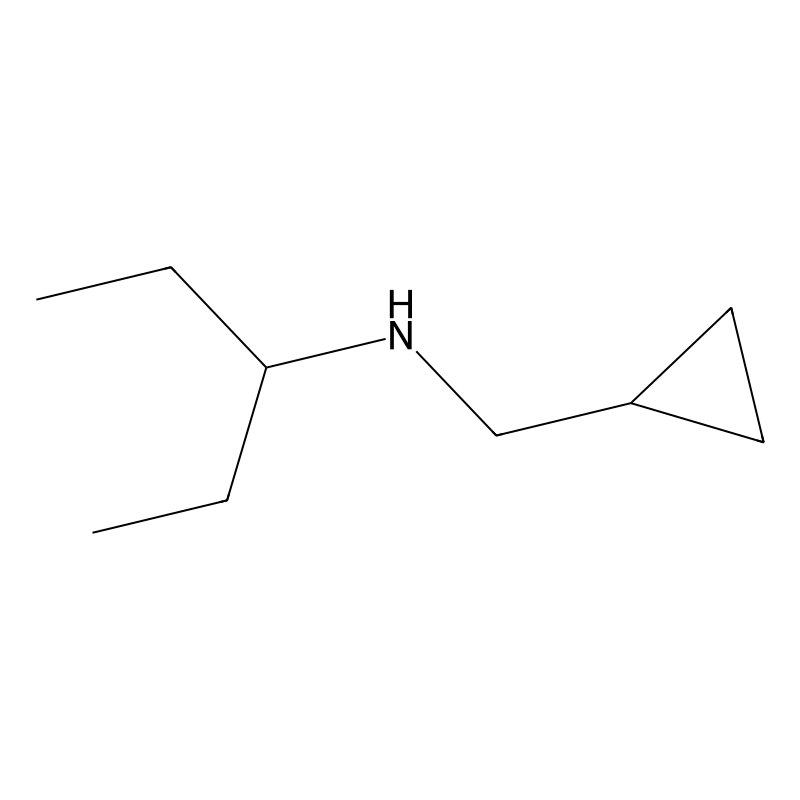

(Cyclopropylmethyl)(pentan-3-yl)amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

(Cyclopropylmethyl)(pentan-3-yl)amine is an organic compound characterized by its unique structure, which includes a cyclopropylmethyl group and a pentan-3-yl group attached to an amine functional group. Its molecular formula is , indicating a moderate size typical of small organic amines. The presence of the cyclopropyl group, known for its strain and reactivity, along with the branched pentan-3-yl group, contributes to the compound's distinctive chemical properties.

The reactivity of (cyclopropylmethyl)(pentan-3-yl)amine can be influenced by the presence of the cyclopropyl group, which can undergo various reactions such as:

- Nucleophilic Substitution: The amine can act as a nucleophile, attacking electrophilic centers in substrates, leading to substitution reactions.

- Formation of Carbocations: The cyclopropyl group can stabilize carbocations due to its unique structure, allowing for rearrangements and further reactions under certain conditions .

- Acid-Base Reactions: As an amine, it can participate in acid-base chemistry, forming salts with acids.

Several synthetic routes can be employed to produce (cyclopropylmethyl)(pentan-3-yl)amine:

- Alkylation of Amine: A common method involves the alkylation of a primary amine with cyclopropylmethyl bromide followed by reaction with 3-bromopentane.

- Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents.

- Grignard Reaction: Utilizing a Grignard reagent derived from cyclopropylmethyl halide can lead to the formation of the desired amine when reacted with appropriate carbonyl compounds.

(Cyclopropylmethyl)(pentan-3-yl)amine may find applications in various fields:

- Pharmaceuticals: Due to its potential biological activity, it could be explored as a lead compound in drug development.

- Chemical Research: It may serve as a building block for synthesizing more complex organic molecules.

- Material Science: Its unique structural features could be utilized in developing new materials or polymers.

Interaction studies involving (cyclopropylmethyl)(pentan-3-yl)amine could focus on its binding affinity and selectivity towards specific receptors or enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

- Receptor Binding Assays: Evaluating how this compound interacts with various neurotransmitter receptors.

- Enzyme Inhibition Studies: Investigating whether it inhibits specific enzymes related to metabolic pathways.

Similar compounds include:

- Cyclobutylmethylamine

- Cyclohexylmethylamine

- (Cyclopentyl)(pentan-3-yl)amine

Comparison TableCompound Structural Features Unique Properties (Cyclopropylmethyl)(pentan-3-yl)amine Cyclopropane ring + pentan-3-yl chain High reactivity due to strain in cyclopropane Cyclobutylmethylamine Cyclobutane ring + methyl chain More stable than cyclopropane due to larger ring Cyclohexylmethylamine Cyclohexane ring + methyl chain Less strain, more stable, varied biological activity (Cyclopentyl)(pentan-3-yl)amine Cyclopentane ring + pentan-3-yl chain Intermediate stability and reactivity

| Compound | Structural Features | Unique Properties |

|---|---|---|

| (Cyclopropylmethyl)(pentan-3-yl)amine | Cyclopropane ring + pentan-3-yl chain | High reactivity due to strain in cyclopropane |

| Cyclobutylmethylamine | Cyclobutane ring + methyl chain | More stable than cyclopropane due to larger ring |

| Cyclohexylmethylamine | Cyclohexane ring + methyl chain | Less strain, more stable, varied biological activity |

| (Cyclopentyl)(pentan-3-yl)amine | Cyclopentane ring + pentan-3-yl chain | Intermediate stability and reactivity |

The uniqueness of (cyclopropylmethyl)(pentan-3-yl)amine lies in its combination of structural strain from the cyclopropane and branching from the pentan-3-yl group, which may impart distinct chemical reactivity and biological interactions compared to its analogs.